molecular formula C9H16N2O B13191542 3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine

3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine

Cat. No.: B13191542
M. Wt: 168.24 g/mol
InChI Key: ZRBGPDIGQDAPPZ-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine is a chemical compound with the molecular formula C9H16N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of amine-functionalized compounds.

Scientific Research Applications

3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: A related compound with a similar oxazole ring structure.

    3-(pentan-3-yl)-1,2-oxazol-5-amine: Another compound with a similar amine-functionalized oxazole ring.

Uniqueness

3-(3-Methyl-1,2-oxazol-5-yl)pentan-3-amine is unique due to its specific substitution pattern on the oxazole ring and the presence of the pentan-3-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)pentan-3-amine

InChI

InChI=1S/C9H16N2O/c1-4-9(10,5-2)8-6-7(3)11-12-8/h6H,4-5,10H2,1-3H3

InChI Key

ZRBGPDIGQDAPPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=NO1)C)N

Origin of Product

United States

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